Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of an isocyano group and a carboxylate ester group within a spirocyclic framework. The spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isocyano-1-oxaspiro[25]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the isocyano group to other functional groups.
Substitution: The compound can participate in substitution reactions where the isocyano group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The isocyano group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The spirocyclic structure may also play a role in its unique properties and effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxaspiro[2.5]octane-2-carboxylate
- Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
- 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-isocyano-, methyl ester
Uniqueness
Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate is unique due to the presence of the isocyano group within the spirocyclic framework. This structural feature imparts distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Properties
CAS No. |
90179-11-6 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-11-10(8(12)13-2)9(14-10)6-4-3-5-7-9/h3-7H2,2H3 |
InChI Key |
XSYWYSFMDXPMCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCCCC2)[N+]#[C-] |
Origin of Product |
United States |
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